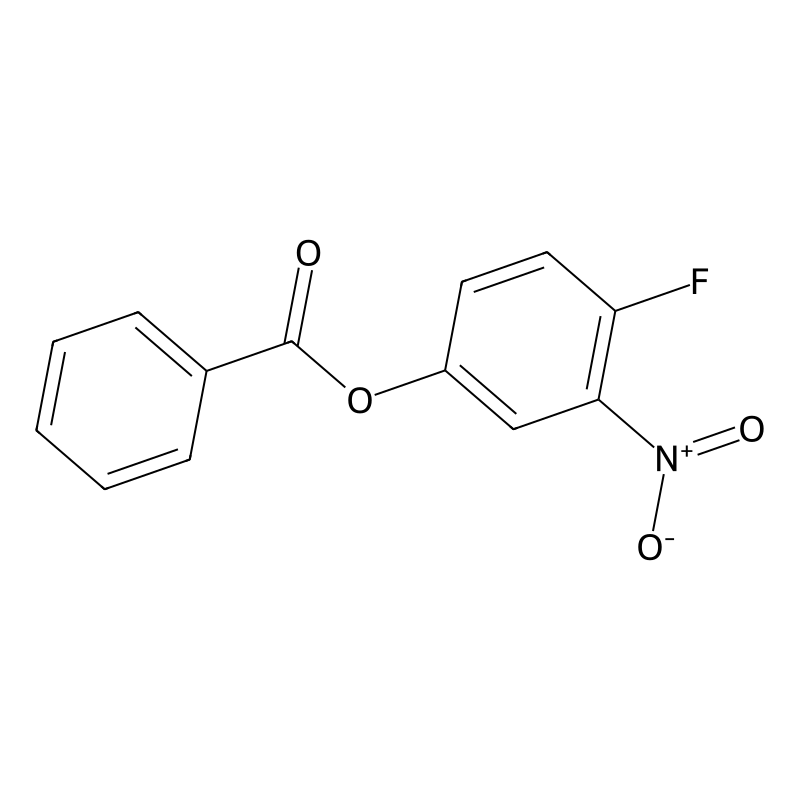

(4-Fluoro-3-nitro)phenyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific databases like PubChem which compile information on chemicals do not contain any entries for (4-Fluoro-3-nitro)phenyl benzoate. This suggests the compound may be either a niche molecule with limited synthesis or a theoretical structure that hasn't been experimentally produced.

- 4-Fluoro-3-nitrobenzoic acid: This precursor molecule possesses valuable properties for organic synthesis. The presence of a nitro group and a fluorine group makes it a versatile building block for various applications []. Research has explored its use in creating novel benzimidazole derivatives with antimycobacterial activity [].

(4-Fluoro-3-nitro)phenyl benzoate is an organic compound characterized by the presence of a benzoate group attached to a phenyl ring that has both a fluoro and a nitro substituent. The molecular formula for this compound is CHFNO, and its structure features a fluorine atom at the para position and a nitro group at the meta position relative to the benzoate linkage. This unique arrangement of substituents imparts specific electronic properties to the compound, influencing its reactivity and biological activity.

- Hydrolysis: Under acidic or basic conditions, (4-Fluoro-3-nitro)phenyl benzoate can be hydrolyzed to yield 4-fluoro-3-nitrophenol and benzoic acid. This reaction is significant in enzymatic studies where the rate of hydrolysis can be influenced by the electronic effects of substituents on the aromatic ring .

- Amidation: The compound can react with amines to form corresponding amides, with yields dependent on the electronic nature of both the amine and the ester. For instance, reactions with cyclic amines have shown varying degrees of success based on substituent effects on the phenyl ring .

The biological activity of (4-Fluoro-3-nitro)phenyl benzoate has been explored in various contexts, particularly in relation to its potential as an enzyme substrate. Studies indicate that compounds with nitro and fluoro substituents can exhibit distinct interactions with biological macromolecules, affecting their enzymatic hydrolysis rates. The presence of electron-withdrawing groups like nitro can enhance susceptibility to nucleophilic attack during hydrolysis, which is relevant in drug metabolism and pharmacokinetics .

Several methods have been developed for synthesizing (4-Fluoro-3-nitro)phenyl benzoate:

- Acylation Reaction: A common method involves the acylation of 4-fluoro-3-nitrophenol with benzoyl chloride in the presence of a base such as triethylamine. This method allows for precise control over reaction conditions, yielding high-purity products .

- Direct Amidation: Recent studies have explored metal-free amidation of esters using various amines under optimized conditions, which may also apply to (4-Fluoro-3-nitro)phenyl benzoate .

(4-Fluoro-3-nitro)phenyl benzoate is primarily utilized in:

- Chemical Research: As a model compound for studying the kinetics of enzymatic hydrolysis and other reaction mechanisms involving esters.

- Pharmaceutical Development: Its unique electronic properties make it a candidate for further modifications in drug design, particularly within frameworks targeting specific biological pathways.

Interaction studies involving (4-Fluoro-3-nitro)phenyl benzoate focus on its behavior in enzymatic systems. Research has demonstrated that variations in substituent positions and types significantly affect enzyme-substrate interactions, influencing both binding affinity and reaction kinetics. The use of computational modeling alongside experimental data provides insights into these interactions, allowing for predictions about reactivity based on electronic effects .

Several compounds share structural similarities with (4-Fluoro-3-nitro)phenyl benzoate. A comparison highlights its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Nitrophenyl Benzoate | Nitro group at para position | Lacks fluorine substitution |

| 4-Fluorophenyl Benzoate | Fluorine at para position | Does not contain a nitro group |

| 2-Fluorophenyl Benzoate | Fluorine at ortho position | Different electronic properties due to position |

| 4-Chlorophenyl Benzoate | Chlorine instead of fluorine | Varying reactivity compared to fluorinated analogs |

| 4-Bromophenyl Benzoate | Bromine substitution | Similar reactivity patterns but different yields |

The presence of both fluoro and nitro groups in (4-Fluoro-3-nitro)phenyl benzoate contributes to its distinctive chemical behavior compared to these related compounds, particularly in terms of reactivity and interaction with biological systems.